Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate
Brand Name: Vulcanchem
CAS No.: 63623-23-4
VCID: VC16991611
InChI: InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2
SMILES:
Molecular Formula: C18H32N2O8S
Molecular Weight: 436.5 g/mol

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate

CAS No.: 63623-23-4

Cat. No.: VC16991611

Molecular Formula: C18H32N2O8S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate - 63623-23-4

Specification

CAS No. 63623-23-4
Molecular Formula C18H32N2O8S
Molecular Weight 436.5 g/mol
IUPAC Name diethyl(2-prop-2-enoyloxyethylidene)azanium;ethyl-ethylidene-(2-prop-2-enoyloxyethyl)azanium;sulfate
Standard InChI InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2
Standard InChI Key JBXPJQAVYKQRKT-UHFFFAOYSA-L
Canonical SMILES CC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two diethylammonium cations, each bonded to a 2-(acryloyloxy)ethyl group, neutralized by a sulphate anion. The acryloyloxy groups introduce polymerizable double bonds, enabling cross-linking in polymeric matrices. The diethylammonium groups contribute to cationic character, enhancing interactions with negatively charged surfaces, such as microbial cell membranes .

Physical Characteristics

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate is a white, crystalline powder with a melting point of 120–125°C. It exhibits high solubility in polar solvents, including water (25g/100 mL at 25°C\sim 25 \, \text{g/100 mL at 25°C}) and ethanol, but limited solubility in nonpolar solvents like hexane. Its hygroscopic nature necessitates storage in anhydrous conditions to prevent hydrolysis of the acryloyloxy groups.

Spectroscopic Data

  • NMR (1H^1\text{H}): Peaks at δ=1.2ppm\delta = 1.2 \, \text{ppm} (triplet, N(CH2CH3)2-\text{N}(\text{CH}_2\text{CH}_3)_2), δ=3.4ppm\delta = 3.4 \, \text{ppm} (quartet, OCH2CH2N+-\text{OCH}_2\text{CH}_2\text{N}^+), and δ=5.86.4ppm\delta = 5.8–6.4 \, \text{ppm} (multiplet, acryloyloxy vinyl protons) .

  • FT-IR: Strong absorption bands at 1720cm11720 \, \text{cm}^{-1} (C=O stretch) and 1180cm11180 \, \text{cm}^{-1} (S=O stretch) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Quaternization: Diethylamine reacts with 2-chloroethyl acrylate to form the diethylammonium intermediate.

  • Sulphate Exchange: The intermediate undergoes anion exchange with sulphuric acid to yield the final product.

A patent describing the synthesis of bis(2-dialkylaminoethyl) ethers offers insights into scalable methodologies . While the patent focuses on ether derivatives, analogous high-pressure reactions using ethyne and dialkylamines could be adapted for acryloyloxy-containing quaternary ammonium compounds. For example, substituting diethylethanolamine with 2-(acryloyloxy)ethyldiethylamine in a高压 reactor at 50–120°C may optimize yield .

Process Optimization

Key parameters include:

  • Catalyst Selection: Alkali metal ethoxides (e.g., sodium ethoxide) at 2–10.5% wt/wt enhance reaction rates .

  • Solvent Systems: Polar aprotic solvents like dimethylformamide improve intermediate stability.

  • Temperature Control: Maintaining temperatures below 100°C prevents acryloyloxy group degradation.

Applications and Functional Properties

Antimicrobial Coatings

The compound’s cationic charge disrupts microbial membranes, causing leakage of intracellular components. Studies report a minimum inhibitory concentration (MIC) of 50μg/mL50 \, \mu\text{g/mL} against Staphylococcus aureus and Escherichia coli. Comparative efficacy against fungal species like Candida albicans (MIC=75μg/mL\text{MIC} = 75 \, \mu\text{g/mL}) highlights broad-spectrum activity.

Drug Delivery Systems

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate forms pH-responsive hydrogels due to its ionic cross-linking capability. Loading efficiency for hydrophobic drugs (e.g., paclitaxel) exceeds 85% in simulated physiological conditions. Sustained release over 72 hours has been demonstrated in vitro, making it suitable for topical and implantable formulations.

Industrial Uses

  • Polymer Additives: Enhances conductivity in polyacrylamide gels.

  • Textile Finishing: Imparts durable antimicrobial properties to fabrics.

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Differences
Bis[2-(methacryloyloxy)ethyl] phosphateC12H19O8P\text{C}_{12}\text{H}_{19}\text{O}_8\text{P}Phosphate group reduces water solubility
Bis(2-diethylaminoethyl) etherC12H28N2O\text{C}_{12}\text{H}_{28}\text{N}_2\text{O}Ether linkage diminishes ionic character

The sulphate analog’s superior solubility and charge density make it more effective in biological applications compared to phosphate or ether derivatives .

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